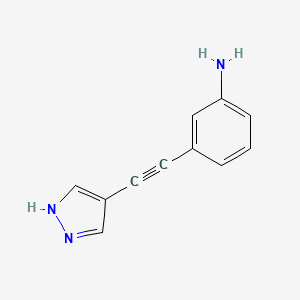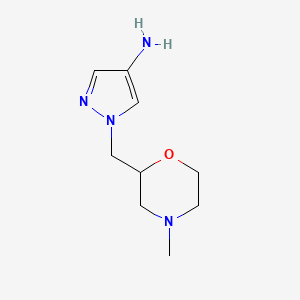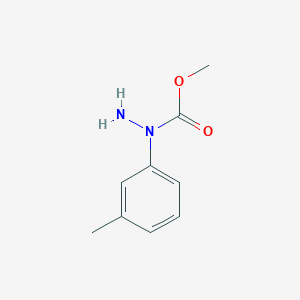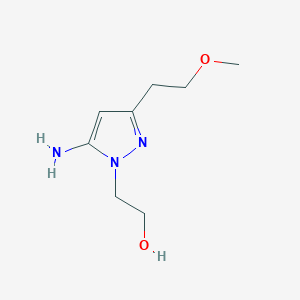
3-((1h-Pyrazol-4-yl)ethynyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1H-Pyrazol-4-yl)ethynyl)aniline is a chemical compound that features a pyrazole ring attached to an ethynyl group and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Pyrazol-4-yl)ethynyl)aniline typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Attachment of the Ethynyl Group: The ethynyl group can be introduced via a palladium-catalyzed coupling reaction of aryl triflates with pyrazole derivatives.
Formation of the Aniline Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-((1H-Pyrazol-4-yl)ethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, using reagents like aryl halides.
Common Reagents and Conditions
Oxidation: Bromine, oxygen, catalysts such as copper or palladium.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Aryl halides, copper powder.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ethynyl group.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-((1H-Pyrazol-4-yl)ethynyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its biological activities, including its potential as an anticancer agent.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 3-((1H-Pyrazol-4-yl)ethynyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Pyrazol-4-yl)aniline: Lacks the ethynyl group, which may affect its reactivity and biological activity.
3-(Ethynyl)aniline: Lacks the pyrazole ring, which may reduce its potential as a pharmacophore.
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: Contains multiple pyrazole rings, which may enhance its biological activity but also increase its complexity.
Uniqueness
3-((1H-Pyrazol-4-yl)ethynyl)aniline is unique due to the presence of both the pyrazole ring and the ethynyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry, materials science, and biological research .
Propiedades
Fórmula molecular |
C11H9N3 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
3-[2-(1H-pyrazol-4-yl)ethynyl]aniline |
InChI |
InChI=1S/C11H9N3/c12-11-3-1-2-9(6-11)4-5-10-7-13-14-8-10/h1-3,6-8H,12H2,(H,13,14) |
Clave InChI |
CJCLDTJGPFVVQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C#CC2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)






